2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC0690601
InChI: InChI=1S/C22H25N3O3/c1-3-5-10-27-18-9-6-14(11-20(18)26-4-2)21-16-8-7-15(24)12-19(16)28-22(25)17(21)13-23/h6-9,11-12,21H,3-5,10,24-25H2,1-2H3
SMILES: CCCCOC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)OCC
Molecular Formula: C22H25N3O3
Molecular Weight: 379.5 g/mol

2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile

CAS No.:

Cat. No.: VC0690601

Molecular Formula: C22H25N3O3

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile -

Specification

Molecular Formula C22H25N3O3
Molecular Weight 379.5 g/mol
IUPAC Name 2,7-diamino-4-(4-butoxy-3-ethoxyphenyl)-4H-chromene-3-carbonitrile
Standard InChI InChI=1S/C22H25N3O3/c1-3-5-10-27-18-9-6-14(11-20(18)26-4-2)21-16-8-7-15(24)12-19(16)28-22(25)17(21)13-23/h6-9,11-12,21H,3-5,10,24-25H2,1-2H3
Standard InChI Key BGJAXVAVLHTHSM-UHFFFAOYSA-N
SMILES CCCCOC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)OCC
Canonical SMILES CCCCOC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)OCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator